3-{4-[(methanesulfonylsulfanyl)methyl]phenyl}-3-(trifluoromethyl)-3H-diazirine
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Overview
Description
3-{4-[(Methanesulfonylsulfanyl)methyl]phenyl}-3-(trifluoromethyl)-3H-diazirine is a compound that has garnered interest due to its unique chemical structure and potential applications in various fields. The presence of the trifluoromethyl group and the diazirine ring makes it particularly valuable in the realm of photoaffinity labeling, a technique used to study molecular interactions.
Preparation Methods
The synthesis of 3-{4-[(methanesulfonylsulfanyl)methyl]phenyl}-3-(trifluoromethyl)-3H-diazirine typically involves several steps. One common method includes the reaction of 4-(trifluoromethyl)benzenesulfonyl chloride with appropriate reagents to introduce the diazirine ring. The reaction conditions often require the use of strong bases and controlled temperatures to ensure the formation of the desired product . Industrial production methods may involve scaling up these reactions and optimizing conditions to maximize yield and purity.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The presence of the sulfonyl group allows for oxidation reactions, often using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol.
Common reagents used in these reactions include bases like sodium hydroxide for deprotonation and oxidizing agents like hydrogen peroxide. Major products formed from these reactions depend on the specific conditions and reagents used but can include various substituted phenyl derivatives.
Scientific Research Applications
3-{4-[(Methanesulfonylsulfanyl)methyl]phenyl}-3-(trifluoromethyl)-3H-diazirine is widely used in scientific research, particularly in:
Chemistry: As a photoaffinity label, it helps in studying the binding sites of various molecules.
Industry: Used in the development of new materials and agrochemicals due to its unique reactivity.
Mechanism of Action
The mechanism of action of this compound involves the activation of the diazirine ring by UV light, leading to the formation of a highly reactive carbene intermediate. This intermediate can then form covalent bonds with nearby molecules, allowing for the identification of binding sites and interaction partners . The molecular targets and pathways involved depend on the specific application and the molecules being studied.
Comparison with Similar Compounds
Similar compounds include other diazirine derivatives and trifluoromethyl-containing compounds. For example:
4-(Trifluoromethyl)benzenesulfonyl chloride: Shares the trifluoromethyl group but lacks the diazirine ring, making it less suitable for photoaffinity labeling.
3-(4-Bromophenyl)-3-(trifluoromethyl)-3H-diazirine: Another diazirine derivative used in photoaffinity labeling but with different substituents that may affect its reactivity and binding properties.
The uniqueness of 3-{4-[(methanesulfonylsulfanyl)methyl]phenyl}-3-(trifluoromethyl)-3H-diazirine lies in its combination of the trifluoromethyl group and the diazirine ring, providing a versatile tool for studying molecular interactions.
Properties
Molecular Formula |
C10H9F3N2O2S2 |
---|---|
Molecular Weight |
310.3 g/mol |
IUPAC Name |
3-[4-(methylsulfonylsulfanylmethyl)phenyl]-3-(trifluoromethyl)diazirine |
InChI |
InChI=1S/C10H9F3N2O2S2/c1-19(16,17)18-6-7-2-4-8(5-3-7)9(14-15-9)10(11,12)13/h2-5H,6H2,1H3 |
InChI Key |
DFYNNTIKNKJCAO-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)SCC1=CC=C(C=C1)C2(N=N2)C(F)(F)F |
Origin of Product |
United States |
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